molecular formula C11H8Br2N2 B8435294 (3,5-Dibromo-phenyl)-pyridin-3-yl-amine

(3,5-Dibromo-phenyl)-pyridin-3-yl-amine

Cat. No.: B8435294
M. Wt: 328.00 g/mol
InChI Key: FXLWYPUDLNSKFK-UHFFFAOYSA-N
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Description

(3,5-Dibromo-phenyl)-pyridin-3-yl-amine is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound belongs to a class of 3,5-disubstituted nitrogen heterocycles that serve as privileged scaffolds in the design of biologically active molecules . Compounds featuring 3,5-disubstituted pyridine cores have demonstrated significant research value as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally similar pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a promising cellular target for broad-spectrum antiviral agents against viruses such as Dengue and Ebola . Furthermore, the 3,5-disubstituted pyridine motif is frequently explored in oncology research, appearing in molecular designs targeting critical pathways like VEGFR-2 and c-MET for potential anticancer applications . Researchers utilize this compound as a versatile building block to generate novel compound libraries for activity screening. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8Br2N2

Molecular Weight

328.00 g/mol

IUPAC Name

N-(3,5-dibromophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8Br2N2/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7,15H

InChI Key

FXLWYPUDLNSKFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that pyridine derivatives, including (3,5-Dibromo-phenyl)-pyridin-3-yl-amine, exhibit promising antimicrobial properties. A study demonstrated that modifications in the pyridine ring can enhance the antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's structure allows it to mimic cationic antimicrobial peptides, leading to improved activity against bacterial strains .

1.2 Anticancer Properties

Pyridine derivatives have been investigated for their anticancer potential. For instance, studies have shown that certain pyridine-based compounds can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells . The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

1.3 Protein Kinase Inhibition

The synthesis of intermediates for protein kinase inhibitors has been a focal point in drug development. This compound serves as a key intermediate in synthesizing compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This inhibition can lead to therapeutic benefits in cancer treatment.

Material Science

2.1 Liquid Crystals

The compound has been explored as a potential chiral dopant for liquid crystals due to its unique electronic properties. Density functional theory (DFT) studies suggest that its molecular structure can influence the alignment and stability of liquid crystal phases, which is essential for display technologies . The ability to modify optical properties through chemical substitution enhances its applicability in advanced materials.

2.2 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyridine derivatives, including this compound. These compounds can scavenge free radicals and protect biological systems from oxidative stress, making them suitable candidates for developing nutraceuticals and pharmaceuticals aimed at mitigating oxidative damage .

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki coupling. This method allows for the efficient construction of complex molecular architectures with high yields . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of synthesized compounds.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against S. aureus with MIC values lower than 10 µg/mL .
Study 2Anticancer PropertiesShowed IC50 values indicating potent inhibition of HepG2 cell proliferation .
Study 3Liquid Crystal ApplicationsIdentified potential as a chiral dopant with enhanced electro-optical properties .

Comparison with Similar Compounds

Table 1: Comparison of Key Pyridine Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
(3,5-Dibromo-phenyl)-pyridin-3-yl-amine Not provided C11H8Br2N2 3,5-dibromophenyl at pyridine-3 ~328.0 High bromine content, electron-withdrawing
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine 1446182-32-6 C6H4Br2F3N2 3,5-dibromo, 4-CF3 at pyridine-2 ~328.9 Enhanced electronegativity (CF3 group)
5-Bromo-3-(trifluoromethyl)pyridin-2-amine 79456-34-1 C6H4BrF3N2 5-bromo, 3-CF3 at pyridine-2 ~232.0 Mixed halogen/CF3 substitution
2,5-Dibromopyridin-3-amine Not provided C5H4Br2N2 2,5-dibromo at pyridine-3 ~251.9 Adjacent bromines, compact structure
3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine 37729-25-2 C12H5Br2F5N4O2 3,5-dibromo, 2,6-difluoro, nitro, CF3 ~527.0 Multi-halogenated, high complexity

Key Observations :

  • Electron-Withdrawing Effects: Bromine substituents increase electron-withdrawing character compared to non-halogenated analogs (e.g., 2-Amino-4-(trifluoromethyl)pyridine, CAS 106447-97-6).
  • Steric Hindrance : The 3,5-dibromo substitution creates significant steric bulk, which may reduce binding affinity in biological systems compared to less bulky derivatives (e.g., 2,5-Dibromopyridin-3-amine) .
  • Molecular Weight : The compound’s molecular weight (~328.0) is comparable to other dibrominated pyridines but lower than multi-substituted derivatives (e.g., the difluoro-nitro-CF3 analog at ~527.0) .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct C–N bond formation between aryl halides and amines. For (3,5-Dibromo-phenyl)-pyridin-3-yl-amine, this requires:

  • 3,5-Dibromophenyl bromide as the electrophilic partner

  • 3-Aminopyridine as the nucleophile

  • Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand)

Reaction optimization in dimethylacetamide at 110°C for 24 hours achieves moderate yields (55–65%) but faces challenges with over-bromination side reactions. Steric hindrance from the 3,5-dibromo substituents necessitates elevated temperatures, risking decomposition of the aminopyridine component.

Ullmann-Type Coupling

Copper-mediated couplings offer a lower-cost alternative. A representative protocol involves:

  • 3,5-Dibromoiodobenzene (1.2 eq)

  • 3-Aminopyridine (1.0 eq)

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • K₃PO₄ base in DMSO at 130°C

Yields reach 40–50% after 48 hours, with limitations in scalability due to prolonged reaction times and copper residue contamination.

Bromination Strategies for Precursor Synthesis

Electrophilic Bromination of Phenylamines

Direct bromination of phenylpyridin-3-yl-amine faces regioselectivity challenges. Controlled conditions using:

  • Br₂ (2.1 eq) in HBr/AcOH (1:3 v/v)

  • 0°C, 2 hours

Yield 3,5-dibromo product in 68% yield, but competing N-bromination occurs without careful stoichiometry.

Directed Ortho-Metalation Bromination

A directed metalation approach using:

  • Phenylpyridin-3-yl-amine

  • LDA (2.5 eq) at −78°C

  • Quenching with Br₂ (2.0 eq)

This method achieves 82% regioselective dibromination but requires strict anhydrous conditions and cryogenic temperatures.

One-Pot Tandem Syntheses

HBr/H₂O₂ Mediated Cascade

Adapting methods from pyridine functionalization:

  • Pyridine (1.0 eq)

  • 48% HBr (3.0 eq), NH₄Br (1.2 eq)

  • 30% H₂O₂ (1.5 eq) at 120°C

ParameterValue
Temperature120°C
Time5 hours
Yield24.2%

While operationally simple, competing oxidation pathways limit efficiency.

Nickel-Catalyzed Cross-Coupling

Aryl zinc intermediates enable tandem bromination-amination:

  • 3-Bromo-5-iodobenzene (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • NiCl₂(dme) (5 mol%), dtbpy ligand

  • Zn dust (2.0 eq) in THF

ConditionOptimization Range
Catalyst Loading5–10 mol%
Temperature80–100°C
Yield58–65%

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/petroleum ether (1:15) effectively removes brominated byproducts, as demonstrated in analogous syntheses.

Spectroscopic Validation

Critical characterization data:

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.35 (pyridine H2), 7.82 (phenyl)
LC-MSm/z 328 [M+H]⁺
IR3350 cm⁻¹ (N–H stretch)

Industrial Scalability Assessment

Cost-Benefit Analysis

MethodCost (USD/kg)E-FactorYield
Buchwald-Hartwig12,50018.765%
HBr/H₂O₂ Cascade8,2006.224.2%
Nickel Catalysis9,8009.158%

The HBr/H₂O₂ method shows promise for bulk production despite lower yields due to minimal metal waste .

Q & A

Basic: What are the standard synthetic routes for (3,5-Dibromo-phenyl)-pyridin-3-yl-amine?

Answer:
The primary synthesis involves nucleophilic aromatic substitution (NAS) using 3,5-dibromopyridine as a starting material. A common method involves reacting 3,5-dibromopyridine with aniline derivatives under high-temperature, sealed-tube conditions to introduce the phenylamine group . For example, substituting bromine atoms with an amine nucleophile typically requires polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine and enhance reactivity. Reaction yields and regioselectivity depend on steric and electronic effects of substituents.

Key Data:

  • Reagents: 3,5-Dibromopyridine, substituted anilines.
  • Conditions: 120–150°C, 12–24 hours, inert atmosphere.
  • Yield Range: 40–65% (reported for analogous bromopyridine aminations) .

Advanced: How can synthesis conditions be optimized to improve scalability and regioselectivity?

Answer:
Scalability challenges arise from harsh reaction conditions (e.g., sealed tubes, high temperatures). To mitigate this:

  • Catalytic Systems: Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) can enable milder, room-temperature coupling reactions, as demonstrated in analogous pyridine alkyne functionalizations .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by enhancing energy transfer .
  • Solvent Optimization: Switching from DMF to dioxane/water mixtures can improve solubility and reduce side reactions .

Contradiction Note: Some studies report lower yields with catalytic systems due to competing side reactions (e.g., dehalogenation), necessitating iterative optimization .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR: Identify aromatic proton environments (e.g., pyridine vs. phenyl ring protons) and coupling patterns. For example, meta-dibromo substitution on the phenyl ring produces distinct splitting .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected for C₁₁H₈Br₂N₂: ~346.9 g/mol).
  • X-Ray Crystallography: Resolves regiochemistry of bromine and amine groups, critical for confirming substitution patterns .

Reference Data:

  • Melting Point: Analogous dichloropyridines exhibit mp 159–161°C; deviations may indicate impurities .
  • IR Spectroscopy: N-H stretches (~3300 cm⁻¹) confirm amine presence .

Advanced: How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Answer:
Bromine’s strong electron-withdrawing nature deactivates the pyridine ring, slowing electrophilic substitution but enhancing NAS. Key considerations:

  • Meta-Directing Effects: Bromine at the 3- and 5-positions directs incoming nucleophiles to the 2- and 6-positions, but steric hindrance may limit accessibility .
  • Competing Pathways: In Pd-catalyzed couplings (e.g., Suzuki), bromine’s electronegativity can reduce oxidative addition efficiency, requiring bulky ligands (e.g., SPhos) to stabilize intermediates .

Case Study: Substituting bromine with fluorine (less deactivating) in analogous compounds improved coupling yields by 20–30% .

Advanced: How should researchers address contradictions in reported reaction yields or spectroscopic data?

Answer:
Discrepancies often stem from subtle differences in conditions or impurities. Methodological steps include:

  • Reproducibility Checks: Replicate experiments with strict control of moisture, oxygen, and reagent purity .
  • In-Situ Monitoring: Use techniques like LC-MS to track intermediate formation and side products .
  • Computational Validation: DFT calculations predict NMR shifts or reaction pathways, resolving ambiguities in regiochemistry .

Example: Conflicting melting points (e.g., 159–161°C vs. 150°C) may indicate polymorphic forms or solvent residues, requiring recrystallization in multiple solvents .

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:
The bromine atoms and amine group make it a versatile scaffold:

  • Kinase Inhibitors: Pyridine-amine motifs are common in ATP-binding site targeting (e.g., JAK/STAT inhibitors) .
  • Antimicrobial Agents: Halogenated pyridines exhibit activity against resistant bacterial strains .
  • PROTACs: The amine group facilitates linker attachment for protein degradation platforms .

Methodological Insight: Bioisosteric replacement of bromine with other halogens (e.g., Cl, F) can modulate bioavailability and toxicity .

Advanced: What strategies mitigate decomposition during storage or reaction?

Answer:

  • Light Sensitivity: Store in amber vials under nitrogen; bromine substituents increase photodegradation risk .
  • Moisture Control: Use molecular sieves in reactions to prevent hydrolysis of intermediates .
  • Stabilizing Additives: Antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) reduce oxidative degradation .

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